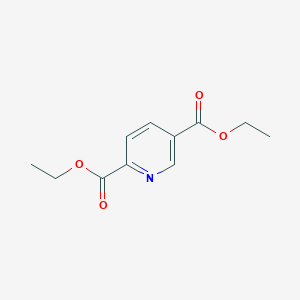

Diethyl pyridine-2,5-dicarboxylate

Description

Significance as a Fundamental Building Block in Organic Synthesis

The utility of Diethyl pyridine-2,5-dicarboxylate (B1236617) as a fundamental building block stems from the reactivity of its pyridine (B92270) ring and ester functionalities. The nitrogen atom in the pyridine ring can act as a nucleophile or a base, and it can also be quaternized to form pyridinium (B92312) salts. The ester groups can undergo hydrolysis, amidation, or reduction to yield a variety of other functional groups. This versatility allows for the construction of a wide array of more complex molecules.

A common method for its synthesis involves the esterification of pyridine-2,5-dicarboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. prepchem.com This process is a foundational reaction in organic chemistry, highlighting the compound's accessibility for research purposes.

Role as a Chemical Intermediate in Advanced Chemical Sciences

Beyond its role as a basic building block, Diethyl pyridine-2,5-dicarboxylate serves as a key intermediate in the synthesis of specialized and advanced chemical structures. ontosight.ai Its applications span across medicinal chemistry and materials science. ontosight.ai

In the realm of materials science, the corresponding acid, pyridine-2,5-dicarboxylic acid, is utilized as a linker in the synthesis of metal-organic frameworks (MOFs). rsc.org These materials are characterized by their porous structures and have potential applications in gas storage and separation. For instance, MOFs of the UiO-66 type have been synthesized using 2,5-pyridinedicarboxylate as a linker with metals like Zirconium (Zr), Cerium (Ce), and Hafnium (Hf). rsc.org The inclusion of the nitrogen atom from the pyridine ring can enhance the hydrophilicity of the MOFs. rsc.org

In medicinal chemistry, pyridine derivatives are of significant interest. While direct applications of this compound are part of ongoing research, its structural motifs are found in various biologically active molecules. For example, derivatives of the closely related pyridine-2,4-dicarboxylic acid have been investigated as inhibitors of certain enzymes.

Overview of Research Trajectories for this compound

The research trajectory for this compound has evolved from fundamental synthesis and characterization to more sophisticated applications. Early studies focused on establishing reliable synthetic protocols. Contemporary research has expanded to explore its use in coordination chemistry and the development of novel polymers.

One notable area of recent investigation is its use in the enzymatic polymerization for the creation of bio-based polymers. These polymers are being explored as potential alternatives to traditional petroleum-based plastics. Studies have shown that polymers derived from 2,5-diethyl pyridinedicarboxylate exhibit thermal properties comparable to some conventional plastics.

The compound and its isomers are also being explored for their potential in creating functional materials with specific properties. For instance, the isomeric Diethyl pyridine-2,6-dicarboxylate (B1240393) is a versatile intermediate for pharmaceuticals and agrochemicals. ontosight.ai The structural differences between these isomers can lead to significant variations in the properties of the resulting materials.

Interactive Data Table: Properties of Pyridine Dicarboxylate Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| This compound | C₁₁H₁₃NO₄ | 223.23 | Solid | 5552-44-3 oakwoodchemical.comcymitquimica.com |

| Pyridine-2,5-dicarboxylic acid | C₇H₅NO₄ | 167.12 | 100-26-5 | |

| Diethyl pyridine-2,6-dicarboxylate | C₁₁H₁₃NO₄ | 223.23 | Solid | 2059-43-0 |

| Dimethyl pyridine-2,5-dicarboxylate | C₉H₉NO₄ | 195.17 | 881-86-7 sigmaaldrich.com | |

| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | C₁₃H₁₉NO₄ | 253.29 | Light green solid chemicalbook.com | 1149-23-1 chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

diethyl pyridine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWWHZBUQWEDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291953 | |

| Record name | Diethyl 2,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-44-3 | |

| Record name | 5552-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Pyridine 2,5 Dicarboxylate

Classical Esterification Routes to Diethyl pyridine-2,5-dicarboxylate (B1236617)

The most established method for synthesizing Diethyl pyridine-2,5-dicarboxylate is the direct esterification of its corresponding dicarboxylic acid. This approach is favored for its straightforwardness and reliance on readily available starting materials.

The primary classical route is the Fischer esterification of Pyridine-2,5-dicarboxylic acid with ethanol (B145695), typically facilitated by a strong acid catalyst. In a common laboratory and industrial procedure, Pyridine-2,5-dicarboxylic acid is suspended in absolute ethanol, to which concentrated sulfuric acid is added. prepchem.com The mixture is then heated under reflux for an extended period, often 16 hours or more, to drive the reaction towards the formation of the diethyl ester. prepchem.com During this process, the solid dicarboxylic acid gradually dissolves as it is converted into its more soluble ester form. prepchem.com The reaction is an equilibrium process, and the presence of the acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

Table 1: Typical Reaction Protocol for Acid-Catalyzed Esterification

| Parameter | Details | Source |

|---|---|---|

| Starting Material | Pyridine-2,5-dicarboxylic acid | prepchem.com |

| Reagent | Absolute Ethanol (EtOH) | prepchem.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | prepchem.com |

| Reaction Time | 16 hours | prepchem.com |

| Condition | Reflux | prepchem.com |

| Work-up | Neutralization with NaHCO₃, extraction with Ethyl Acetate (B1210297) (EtOAc) | prepchem.com |

| Purification | Silica gel chromatography and recrystallization | prepchem.com |

Several strategies can be employed to optimize the synthesis of this compound. A key factor in esterification is the management of the water produced as a byproduct, as its presence can shift the equilibrium back towards the reactants, reducing the yield. To counter this, water is often removed as it is formed, typically through azeotropic distillation by adding a solvent like benzene (B151609) to the reaction mixture. prepchem.com

The choice of catalyst can also be optimized. While sulfuric acid is highly effective, other mineral acids like hydrochloric acid or organic acids such as acetic acid and trifluoroacetic acid can also be used. Furthermore, a more sustainable and efficient approach involves a cyclic process where the catalyst is recycled. In this method, the salt formed between the pyridine (B92270) carboxylic acid ester product and the acid catalyst, which remains in the residue after distillation of the product, can be reused as the catalyst for subsequent esterification batches, significantly reducing catalyst cost and waste. google.com

Novel and Advanced Synthetic Approaches to this compound

Beyond classical esterification, researchers have explored more advanced methods for constructing the pyridine dicarboxylate framework, offering alternative pathways that can provide benefits in terms of efficiency, atom economy, and environmental impact.

An unexpected and novel route involves a base-induced ring contraction of a heterocyclic precursor to form a pyrrole (B145914) dicarboxylate, an analog of the target pyridine system. In one reported synthesis, a 1,4-thiazine precursor, when treated with a solution of sodium hydroxide (B78521) in ethanol, underwent an unexpected heterocyclic transformation. mdpi.com This reaction resulted in the formation of diethyl pyrrole-2,5-dicarboxylate in a moderate yield. mdpi.com This pathway is noteworthy as it demonstrates the construction of a dicarboxylate heterocyclic system through a ring contraction mechanism, a departure from typical cyclization or functional group interconversion strategies. mdpi.com

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, represent a highly efficient strategy for building complex molecules. While not always producing the 2,5-isomer directly, these methods are crucial for synthesizing the core pyridine dicarboxylate structure. For instance, a one-pot cyclization reaction using propargylamine (B41283) and diethyl butynedioate in ethanol, with hydrogen peroxide as a green oxidant, has been successfully employed to synthesize the related diethyl pyridine-2,3-dicarboxylate. google.com Other multi-component strategies involve the reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate, which can produce polysubstituted pyridines with high regioselectivity under mild, acid-free conditions. organic-chemistry.org Another approach utilizes a four-component reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol to construct the pyridine skeleton efficiently. nih.gov

Table 2: Example of a One-Pot Synthesis for a Pyridine Dicarboxylate Derivative

| Parameter | Details | Source |

|---|---|---|

| Product | Diethyl pyridine-2,3-dicarboxylate | google.com |

| Reactants | Propargylamine, Diethyl butynedioate | google.com |

| Oxidant | Hydrogen Peroxide (H₂O₂) | google.com |

| Solvent | Ethanol | google.com |

| Temperature | 60-70°C | google.com |

| Reaction Time | 11-13 hours | google.com |

A cutting-edge approach to synthesizing pyridine carboxylates involves the use of electrochemistry. nih.gov This method allows for the direct carboxylation of pyridine derivatives using carbon dioxide (CO₂), an abundant and non-toxic C1 source. azom.com A remarkable feature of this technique is the ability to control the regioselectivity of the carboxylation by simply changing the type of electrolysis cell. azom.comwur.nl For example, when carboxylating a pyridine substrate, using a divided electrochemical cell can favor the formation of the C5-carboxylated product, while an undivided cell can lead to the C4-carboxylated product. azom.com This strategy has been successfully applied to produce 2,4- and 2,5-pyridine dicarboxylic acid derivatives directly from methyl pyridine-2-carboxylate and CO₂, showcasing a modern, tunable, and potentially more sustainable route to these valuable compounds. wur.nl

Biocatalytic and Sustainable Synthesis of this compound and its Precursors

Enzymatic Catalysis in Pyridine Dicarboxylate Production

Enzymatic catalysis is at the forefront of producing pyridine dicarboxylates sustainably. The direct product of these biotransformations is typically the diacid (PDCA), which can subsequently be esterified to yield this compound. google.comprepchem.com

Dioxygenase enzymes are particularly important in this field. For instance, the conversion of 3,4-dihydroxybenzoic acid (protocatechuic acid), a common intermediate from lignin (B12514952) breakdown, into PDCA can be achieved using these enzymes. google.com Specifically, recombinant genes for protocatechuate 2,3-dioxygenase can be inserted into microbial hosts. rsc.org This enzyme cleaves the aromatic ring of protocatechuic acid, and the resulting intermediate undergoes a cyclization reaction in the presence of ammonia (B1221849) to form pyridine-2,5-dicarboxylic acid. rsc.org

Enzymatic Production of Pyridine-2,5-dicarboxylic acid (PDCA)

| Enzyme | Substrate | Product | Key Process Feature |

|---|---|---|---|

| Protocatechuate 2,3-dioxygenase | Protocatechuic acid (3,4-dihydroxybenzoic acid) | Pyridine-2,5-dicarboxylic acid (PDCA) | Extradiol cleavage of the aromatic ring followed by ammonia cyclization. google.comrsc.org |

Utilization of Lignin-Derived Feedstocks for Pyridine Dicarboxylate Bioproducts

Lignin, a complex aromatic heteropolymer found in plant biomass, represents a vast, renewable, and underutilized source of aromatic chemicals. rsc.org Developing methods to convert lignin into value-added platform chemicals like PDCA is a key goal of the modern biorefinery concept. springernature.comacsgcipr.org

The biocatalytic conversion of lignin into PDCA has been successfully demonstrated. springernature.comacsgcipr.org The process often begins with the depolymerization of lignin into smaller aromatic compounds, such as vanillic acid. chemicalbook.com Soil bacteria, particularly species like Rhodococcus jostii, are well-suited for this task due to their robust metabolic pathways for degrading aromatic compounds. rsc.orgacsgcipr.org In one study, R. jostii containing a recombinant gene (praA) grown on media with vanillic acid produced 80 mg of PDCA per liter of culture. chemicalbook.com Another approach using Rhodococcus jostii RHA1 grown on minimal media containing wheat straw lignocellulose yielded between 80-125 mg/L of pyridine dicarboxylic acid bioproducts. rsc.org

Lignin Valorization to Pyridine Dicarboxylates

| Microorganism | Feedstock/Substrate | Product | Reported Titer |

|---|---|---|---|

| Rhodococcus jostii RHA1 | Wheat Straw Lignocellulose | Pyridine 2,4- and 2,5-dicarboxylic acids | 80–125 mg/L rsc.org |

| Rhodococcus jostii (with recombinant praA gene) | Vanillic Acid | Pyridine-2,5-dicarboxylic acid (PDCA) | 80 mg/L chemicalbook.com |

Metabolic Engineering for Enhanced Pyridine Dicarboxylate Yields

To make biocatalytic production commercially viable, microbial strains are often enhanced through metabolic engineering. This involves genetically modifying microorganisms to optimize specific metabolic pathways, thereby increasing the yield, titer, and productivity of the target chemical. pnas.orgnih.gov

Corynebacterium glutamicum and Rhodococcus jostii RHA1 are two prominent examples of bacteria engineered for pyridine dicarboxylic acid production. acsgcipr.orgpnas.org In C. glutamicum, a platform strain was developed by modifying nine genes related to the synthesis and degradation of the precursor protocatechuate, as well as the glucose uptake system. pnas.orgnih.gov This engineered strain was then used as a chassis to construct strains capable of producing various pyridine dicarboxylic acids from glucose. Through fed-batch fermentation, an engineered C. glutamicum strain produced 1.42 g/L of 2,5-PDCA. pnas.orgnih.gov

Similarly, the metabolic pathways in Rhodococcus jostii RHA1 have been rerouted for PDCA production from lignin-derived compounds. rsc.orgacsgcipr.org This involves deleting competing metabolic pathways and introducing key enzymes, such as protocatechuate dioxygenases, to channel intermediates toward the desired product. rsc.org Further research aims to identify and overexpress enzymes involved in the pyridine ring cyclization step to improve efficiency. ukri.org These strategies are crucial for developing efficient microbial cell factories for the sustainable synthesis of bio-based plastic monomers. pnas.org

Metabolically Engineered Strains for PDCA Production

| Microorganism | Engineering Strategy | Substrate | Product | Achieved Titer |

|---|---|---|---|---|

| Corynebacterium glutamicum | Modulation of 9 genes for precursor synthesis/degradation and glucose uptake; expression of key enzymes. pnas.orgnih.gov | Glucose | 2,5-PDCA | 1.42 g/L pnas.orgnih.gov |

| Rhodococcus jostii RHA1 | Re-routing of aromatic degradation pathways; insertion of recombinant dioxygenase genes. rsc.org | Lignin breakdown products | 2,5-PDCA | 80-125 mg/L rsc.org |

Chemical Reactivity and Mechanistic Investigations of Diethyl Pyridine 2,5 Dicarboxylate

Ester Group Transformations in Diethyl pyridine-2,5-dicarboxylate (B1236617)

The ester groups in diethyl pyridine-2,5-dicarboxylate are key to its role as a synthetic intermediate. These groups can undergo several transformations, with hydrolysis and transesterification being the most fundamental.

Hydrolysis: The ethyl ester groups can be hydrolyzed back to the corresponding carboxylic acids, pyridine-2,5-dicarboxylic acid, typically under acidic or basic conditions. This reaction is often a preliminary step for creating derivatives that require free carboxylic acid functionalities.

Enzymatic Hydrolysis: In certain applications, particularly in medicinal chemistry, the ester groups can be hydrolyzed by enzymes. This metabolic conversion can transform the compound into a more biologically active form.

A common synthetic route to this compound itself involves the acid-catalyzed esterification of pyridine-2,5-dicarboxylic acid with ethanol (B145695). prepchem.com This reversible reaction highlights the dynamic nature of the ester linkage. The process is typically driven to completion by using an excess of ethanol and removing water as it forms. prepchem.com

| Transformation | Reagents/Conditions | Product | Significance |

| Acid-Catalyzed Esterification | Pyridine-2,5-dicarboxylic acid, Ethanol, H₂SO₄, Reflux | This compound | Primary synthesis method. prepchem.com |

| Hydrolysis | Acid or Base | Pyridine-2,5-dicarboxylic acid | Access to carboxylic acid derivatives. |

| Enzymatic Hydrolysis | Esterases | Pyridine-2,5-dicarboxylic acid | Potential for prodrug activation. |

Pyridine (B92270) Ring Functionalization Strategies for this compound

The pyridine ring of this compound is electron-deficient, which influences its reactivity towards various functionalization strategies. The positions on the ring exhibit different levels of reactivity, which can be exploited for selective modifications.

Late-Stage Functionalization (LSF): This approach focuses on introducing new functional groups onto a complex molecule in the later stages of a synthesis. For pyridine-containing molecules, LSF can be challenging due to a lack of selectivity, often resulting in a mixture of products. unimi.it However, specific strategies have been developed to target different positions of the pyridine ring. unimi.it

Ortho-Functionalization: The positions adjacent to the nitrogen atom (C2 and C6) are inherently electrophilic. This makes them susceptible to addition-elimination reactions, particularly with nucleophilic radicals in what is known as the Minisci reaction. unimi.it Protonation of the pyridine nitrogen with an acid further facilitates the addition of nucleophilic radicals. unimi.it

Meta-Functionalization: The C3 and C5 positions are generally less reactive. Functionalization at these sites often requires the use of directing groups or is influenced by steric factors. unimi.it

Para-Functionalization: The C4 position can also be targeted through various methods, including transition metal-catalyzed C-H activation and photocatalytic approaches. researchgate.net

Ring-Opening and Annulation Reactions: More complex transformations can involve the opening of the pyridine ring to form reactive intermediates, which can then undergo further reactions. For instance, treatment of pyridines with triflic anhydride (B1165640) and a secondary amine can generate an azahexatriene intermediate that can be arylated at the C4 position. researchgate.net Additionally, copper(I)-catalyzed [3+2] cyclization reactions of pyridines with alkenyldiazoacetates can lead to the formation of functionalized indolizine (B1195054) derivatives. acs.org

| Functionalization Strategy | Target Position(s) | Key Features |

| Minisci Reaction | Ortho (C2, C6) | Utilizes nucleophilic radicals, often in acidic conditions. unimi.it |

| Directed Functionalization | Meta (C3, C5) | Employs directing groups to achieve selectivity. unimi.it |

| C-H Activation/Photocatalysis | Para (C4) | Enables direct functionalization of the C-H bond. researchgate.net |

| Ring-Opening/Arylation | Para (C4) | Proceeds via an azahexatriene intermediate. researchgate.net |

| Copper(I)-Catalyzed [3+2] Cyclization | N/A | Forms indolizine derivatives. acs.org |

Exploration of Reaction Mechanisms in this compound Synthesis and Derivatization

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Synthesis via Esterification: The synthesis of this compound from pyridine-2,5-dicarboxylic acid and ethanol in the presence of a strong acid like sulfuric acid is a classic example of Fischer esterification. prepchem.com The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the ester.

Synthesis via Cyclization: While not directly for the 2,5-isomer, related pyridine dicarboxylates can be synthesized through one-pot cyclization reactions. For instance, the 2,3-isomer can be formed from propargylamine (B41283) and diethyl butynedioate with hydrogen peroxide as an oxidant. Such methods provide insight into potential alternative synthetic pathways that might be adapted for this compound.

Derivatization Mechanisms: The functionalization of the pyridine ring often involves complex, multi-step mechanisms.

Minisci Reaction: This reaction proceeds through a radical mechanism. A nucleophilic radical adds to the protonated pyridine ring, forming a radical cation intermediate. Subsequent oxidation and deprotonation lead to the final substituted pyridine. unimi.it

Visible-Light-Driven Annulations: Recent studies have shown that visible-light photocatalysis can be used for [3+2] and [3+2+3] annulation reactions of related N-substituted phthalimides with electron-deficient alkenes and alkynes. The regioselectivity observed in these reactions suggests that they may proceed through pathways involving diradical intermediates. acs.org

Studies on Zwitterionic Intermediates in Pyridine-Catalyzed Reactions

Zwitterionic intermediates, which contain both a positive and a negative formal charge, are important in various organic reactions.

In the context of pyridine chemistry, N-ylides are classic examples of zwitterionic species that can be generated from pyridinium (B92312) salts. These intermediates are highly reactive and can participate in a variety of cycloaddition and rearrangement reactions.

While direct studies on zwitterionic intermediates specifically involving this compound are not extensively detailed in the provided search results, the broader field of pyridine chemistry offers relevant insights. For example, the [3+2] cycloaddition reactions between aryl azides and ethyl propiolate have been investigated to determine if they proceed through zwitterionic intermediates. mdpi.com While some researchers have postulated their existence to explain the observed regioselectivity, computational studies using Molecular Electron Density Theory suggest that these reactions may proceed through a polar, single-step mechanism without the formation of a distinct zwitterionic intermediate. mdpi.com However, the formation of zwitterions in parallel reaction pathways remains a possibility. mdpi.com

The study of such intermediates is crucial for understanding reaction pathways and can lead to the development of new synthetic methodologies. For instance, understanding the electronic structure of intermediates can help in predicting the regioselectivity and stereoselectivity of cycloaddition reactions.

Derivatization and Analog Synthesis of Diethyl Pyridine 2,5 Dicarboxylate

Synthesis of Substituted Diethyl Pyridine-2,5-dicarboxylate (B1236617) Analogs

The synthesis of substituted analogs of diethyl pyridine-2,5-dicarboxylate allows for the fine-tuning of its chemical and physical properties. A notable example is the synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate, an important intermediate in the production of dyes, medicines, and pesticides. asianpubs.org One common industrial process for this analog involves a Claisen condensation of diethyl oxalate (B1200264) and ethyl chloroacetate, catalyzed by sodium ethoxide, to produce 2-chloro-3-oxo-succinic acid diethyl ester. asianpubs.org This intermediate is then cyclized with 2-ethyl acrolein in the presence of a nitrogen source, such as ammonium (B1175870) sulfamate (B1201201) or, more recently, ammonium acetate (B1210297), to yield the final product. asianpubs.org The use of ammonium acetate as the nitrogen source is a more recent innovation that improves the efficiency and reduces the environmental impact of the process. asianpubs.org

A study optimizing this process found that using ammonium acetate as the nitrogen source with a molar ratio of 1:1.2:2.5 for 2-chloro-3-oxo-succinic acid diethyl ester, 2-ethyl acrolein, and ammonium acetate, respectively, at 80°C for 5 hours in ethanol (B145695), resulted in a yield of 96.8%. asianpubs.org

Preparation of Dimethyl Pyridine-2,5-dicarboxylate and Other Alkyl Esters

The preparation of other alkyl esters of pyridine-2,5-dicarboxylic acid, such as dimethyl pyridine-2,5-dicarboxylate, is typically achieved through esterification of the corresponding dicarboxylic acid. The development of various ester derivatives, including methyl and ethyl analogs, was initially driven by the need to improve solubility and reactivity for further chemical transformations. smolecule.com

Dimethyl pyridine-2,5-dicarboxylate is a commercially available compound that can be synthesized by methods analogous to the preparation of its diethyl counterpart. sigmaaldrich.comfishersci.fi These methods generally involve the reaction of pyridine-2,5-dicarboxylic acid with the desired alcohol (in this case, methanol) in the presence of an acid catalyst.

| Product | CAS Number | Molecular Formula | Molecular Weight |

| Dimethyl pyridine-2,5-dicarboxylate | 881-86-7 | C₉H₉NO₄ | 195.17 g/mol |

This data is compiled from multiple sources. sigmaaldrich.comnih.gov

Functionalization at Pyridine (B92270) Ring Positions (e.g., 5-substitution in Pyridine-2,4-dicarboxylate Derivatives)

Functionalization of the pyridine ring is a key strategy for creating a diverse range of derivatives with specific properties. The pyridine ring can be modified through various reactions, and its derivatives have applications in medicinal chemistry and materials science. researchgate.net For instance, derivatives of the related pyridine-2,4-dicarboxylic acid have been explored for their biological activity. nih.gov Specifically, 5-aminoalkyl-substituted 2,4-pyridinedicarboxylic acid derivatives have shown potential as inhibitors of certain enzymes.

A patented method for the functionalization of a related pyridine dicarboxylate is the preparation of 5-bromomethyl-2,3-pyridine dimethyl dicarboxylate. google.com This process involves the bromination of 5-methyl-2,3-pyridine dimethyl dicarboxylate using hydrobromic acid in the presence of sodium bromate (B103136) and azobisisobutyronitrile as an initiator. google.com This reaction reportedly achieves a yield of over 90% while minimizing the formation of byproducts. google.com

Development of Pyridine Dicarboxylate Hydrazone Schiff Bases

Pyridine dicarboxylate derivatives can be used to synthesize hydrazone Schiff bases, which are of interest for their potential applications as chemosensors. A novel pyridine-dicarboxylate based hydrazone Schiff base, referred to as DAS, has been synthesized and shown to act as a colorimetric chemosensor for the detection of Ni²⁺ and pyrophosphate (PPi) ions. nih.govrsc.orgnih.govresearchgate.net The synthesis of such Schiff bases is typically straightforward. For example, the starting dicarboxylate can be reacted with a suitable hydrazine (B178648) derivative. researchgate.net

The resulting Schiff base, DAS, was found to form a 2:1 complex with Ni²⁺ ions, leading to a visible color change. nih.govrsc.orgnih.gov This complex could then be used for the selective recognition of PPi. nih.govrsc.orgnih.gov The limit of detection for Ni²⁺ was determined to be 0.14 μM, and for PPi, it was 0.33 μM. nih.govrsc.orgnih.gov The formation of these Schiff bases from pyridine dicarboxylates highlights the utility of this class of compounds in developing new analytical tools. nih.govrsc.orgnih.govresearchgate.net

Synthesis of Pyridine-2,5-dicarboxylic Acid from this compound

The synthesis of pyridine-2,5-dicarboxylic acid from its diethyl ester is achieved through hydrolysis of the ester groups. This reaction is essentially the reverse of the esterification process used to create this compound. The hydrolysis is typically carried out by heating the diethyl ester in the presence of an acid or a base.

Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, is a key starting material for the synthesis of its esters and other derivatives. smolecule.comprepchem.comchemicalbook.com It can be purified by crystallization from water or dilute hydrochloric acid. chemicalbook.com The successful synthesis of various coordination polymers using pyridine-2,5-dicarboxylic acid underscores its importance as a versatile building block in materials chemistry. chemicalbook.comresearchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Pyridine-2,5-dicarboxylic acid | 100-26-5 | C₇H₅NO₄ | 167.12 g/mol |

This data is compiled from multiple sources. chemicalbook.comnih.gov

Applications of Diethyl Pyridine 2,5 Dicarboxylate in Advanced Materials and Organic Chemistry

Diethyl pyridine-2,5-dicarboxylate (B1236617) in Polymer and Polyester (B1180765) Synthesis

The pursuit of sustainable alternatives to petroleum-based plastics has driven research into bio-based polymers. researchgate.net Diethyl pyridine-2,5-dicarboxylate has emerged as a significant monomer in this field, particularly in the synthesis of polyesters.

Integration into Bio-based and Biodegradable Polyester Alternatives

This compound is utilized in the enzymatic synthesis of fully bio-based polyesters. These polymers are being explored as alternatives to conventional plastics to address the growing concerns about plastic pollution. researchgate.net The enzymatic polymerization process offers a more environmentally friendly route compared to traditional methods that often require harsh conditions and metal catalysts. wur.nl

Research has demonstrated the successful synthesis of a series of aromatic-aliphatic polyesters using this compound in combination with various diols. researchgate.net These bio-based polyesters exhibit properties that can be tuned, making them suitable for a range of applications. nih.gov The development of such polymers from renewable resources like lignocellulose is a critical step towards a greener economy. mdpi.com

Thermal Properties of this compound Derived Polymers

The thermal properties of polymers derived from this compound are a key area of investigation. Differential scanning calorimetry (DSC) analysis has shown a notable similarity in the thermal behavior between polyesters derived from 2,5-diethyl pyridinedicarboxylate and those from diethyl terephthalate, which are known for their crystalline nature. researchgate.net This suggests that pyridine-based polyesters can potentially match the performance of some petroleum-derived counterparts.

For instance, polyesters synthesized from 2,5-furandicarboxylic acid (FDCA), a similar bio-based monomer, exhibit high glass transition temperatures (Tg) and excellent thermal stability. nih.govmdpi.com While specific Tg and melting point (Tm) data for a wide range of this compound-based polymers are still emerging, the analogous behavior to well-characterized polyester families indicates a promising future for these materials in applications requiring good thermal resistance.

Role of this compound as a Precursor in Pharmaceutical Synthesis

The pyridine (B92270) ring is a common structural motif in many pharmaceutical compounds. This compound serves as a valuable precursor in the synthesis of various biologically active molecules. ontosight.ai Its ester groups can be hydrolyzed or otherwise modified to introduce different functional groups, paving the way for the creation of new drug candidates. In some applications, it may function as a prodrug, which is metabolized in the body to its active form.

Derivatives of pyridine-dicarboxylic acids, closely related to this compound, have shown potential as inhibitors of certain enzymes, highlighting the therapeutic possibilities of this class of compounds. For example, esters of pyridine-2,5-dicarboxylic acids have been investigated for their potential use in hair care formulations aimed at stimulating hair growth.

Application of this compound in Agrochemical Development

Pyridine-based compounds are integral to the agrochemical industry, with many serving as fungicides, insecticides, and herbicides. nih.gov this compound can be used as a starting material for the synthesis of novel agrochemicals. ontosight.ai The "Intermediate Derivatization Method," which involves modifying known chemical intermediates, is a strategy employed to discover new and effective pesticides. nih.gov By utilizing this compound as a versatile intermediate, researchers can efficiently generate a library of new compounds for screening and development in the agrochemical sector. nih.gov

This compound as a Versatile Building Block for Complex Molecules

The chemical reactivity of this compound makes it a highly versatile building block in organic synthesis. ontosight.ai The two ester groups can undergo a variety of reactions, including nucleophilic substitution and hydrolysis, allowing for the construction of more intricate molecular architectures. smolecule.com This adaptability has led to its use in the creation of ligands for catalysis and as a key component in the synthesis of bioactive molecules. smolecule.com

Furthermore, pyridine dicarboxylates are known to form coordination polymers with various metal ions, leading to materials with interesting structural and magnetic properties. researchgate.net The ability to create one-, two-, and three-dimensional networks highlights the utility of these compounds in materials science. researchgate.net The synthesis of complex molecules like cubane, a polycyclic hydrocarbon, also involves intermediates that can be conceptually related to the functional group transformations possible with pyridine dicarboxylates. wikipedia.org

Catalytic Applications of this compound and its Derivatives

The pyridine nitrogen atom and the carbonyl oxygens of the ester groups in this compound and its derivatives can act as coordination sites for metal ions. mdpi.com This property makes them suitable for use as ligands in catalysis. smolecule.com For example, derivatives of pyridine-2,6-dicarboxamide, which can be synthesized from the corresponding diester, are known to chelate metal cations and have been explored for their catalytic activities. mdpi.com

The development of catalysts is crucial for many industrial processes, and the ability to synthesize ligands with specific electronic and steric properties is highly valuable. The structural framework of this compound provides a solid foundation for designing such tailored ligands for a variety of catalytic applications. smolecule.com

Biological and Medicinal Research Involving Diethyl Pyridine 2,5 Dicarboxylate

Investigations into Antimicrobial Activities of Diethyl pyridine-2,5-dicarboxylate (B1236617)

While specific data on the antimicrobial properties of Diethyl pyridine-2,5-dicarboxylate is limited, the broader class of pyridine (B92270) derivatives has shown significant antimicrobial activity. nih.gov This has led to the hypothesis that this compound may also exhibit such properties, although direct experimental evidence is not yet available in published literature.

Currently, there is a lack of specific research dedicated to the antifungal properties of this compound. However, studies on related pyridine compounds have indicated potential antifungal activity, suggesting that this is a viable area for future investigation. nih.gov

Table 1: Antibacterial Activity of Diethyl pyridine-2,6-dicarboxylate (B1240393)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Data from a study on Diethyl pyridine-2,6-dicarboxylate, an isomer of the title compound.

The parent molecule, 2,5-Pyridinedicarboxylic acid, is noted as an intermediate for antiviral agents. scbt.com While this suggests that its diethyl ester, this compound, could also play a role in antiviral research, specific assessments of its direct antiviral activity are not yet documented in scientific literature. The broader family of pyridine-containing heterocycles has been a rich source of compounds with antiviral activities against a range of viruses. nih.gov

Anticancer and Antiproliferative Potentials of this compound Derivatives

The potential of pyridine derivatives in cancer therapy is an active area of research. While direct studies on the anticancer properties of this compound are scarce, research on its derivatives and related compounds has shown promising results.

Inhibition of Human Cancer Cell Lines

There is currently no available data from studies that have specifically investigated the inhibitory effects of this compound on human cancer cell lines. However, derivatives of the closely related pyridine-2,6-dicarboxylic acid have been synthesized into novel Thallium(III) complexes which have demonstrated selective and potent cytotoxic effects against human melanoma (A375) and human colon adenocarcinoma (HT29) cell lines. nih.gov For instance, one such complex exhibited a significantly lower IC50 value against A375 cells compared to the established anticancer drug, oxaliplatin. nih.gov This highlights the potential of the pyridine dicarboxylate scaffold in designing new anticancer agents.

Table 2: Cytotoxicity of a Thallium(III) Complex Derived from a Pyridine Dicarboxylic Acid Derivative

| Cell Line | Compound | IC50 (µM) |

| Human Melanoma (A375) | Thallium(III) Complex (C1) | 81.45 |

| Human Melanoma (A375) | Oxaliplatin (Reference) | 331.03 |

| Human Colon Adenocarcinoma (HT29) | Thallium(III) Complex (C1) | Not specified |

Data from a study on a novel Thallium(III) complex containing a pyridine dicarboxylic acid derivative. nih.gov

Role as Intermediates in Potent Antitumor Agent Synthesis

One of the most significant areas of interest for this compound is its role as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai While specific examples of its direct use in the synthesis of commercially available antitumor agents are not prominently documented, the related dimethyl ester, Dimethyl pyridine-2,5-dicarboxylate, is known to be an intermediate in the synthesis of potent antitumor agents. The structural similarities between the diethyl and dimethyl esters suggest that this compound could be similarly employed in the development of novel anticancer drugs. The synthesis of various fused pyridine ring systems with demonstrated anticancer activity often involves precursors with a pyridine dicarboxylate structure. sigmaaldrich.com

Enzyme Inhibition Studies with this compound Analogs

The structural scaffold of pyridine dicarboxylic acids, including the diethyl ester of pyridine-2,5-dicarboxylic acid, has proven to be a versatile template for designing enzyme inhibitors. Researchers have explored the inhibitory potential of these compounds against several key enzymes implicated in various physiological and pathological processes.

Analogs of this compound have been identified as inhibitors of prolyl 4-hydroxylase (P4H). nih.govnih.gov This enzyme is crucial for the post-translational modification of collagen, a key structural protein. nih.gov Specifically, pyridine-2,4-dicarboxylic acid (2,4-PDCA) and its diethyl ester have been studied for their effects on prolyl hydroxylation. nih.govmedchemexpress.com The diethyl ester of 2,4-PDCA acts as a pro-inhibitor, meaning it is converted into the active inhibitor within the cell. nih.gov Inhibition of prolyl hydroxylation by these compounds leads to the production of underhydroxylated procollagen, which is thermally unstable and resistant to normal processing. nih.gov This can result in the intracellular retention and degradation of the newly synthesized collagen. nih.gov While pyridine-2,5-dicarboxylic acid (2,5-PDCA) is also known to inhibit P4H, it is generally considered to have low potency in cellular assays. nih.gov

Pyridine-2,5-dicarboxylic acid has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), an enzyme involved in inflammatory and immune responses. osti.govnih.gov This compound effectively blocks the D-DT-induced activation of the cell surface receptor CD74. nih.gov A key finding is its impressive 79-fold selectivity for D-DT over the related macrophage migration inhibitory factor (MIF). nih.gov Crystallographic studies have revealed the binding features of pyridine-2,5-dicarboxylic acid within the D-DT active site, highlighting previously unrecognized differences between the active sites of D-DT and MIF that account for this selectivity. nih.gov The commercial availability and high selectivity of pyridine-2,5-dicarboxylic acid make it a valuable tool for studying the specific roles of D-DT in various diseases. nih.gov Further research has led to the development of even more potent D-DT inhibitors based on different chemical scaffolds, with some achieving IC50 values in the low micromolar range and demonstrating high selectivity over MIF. rug.nlnih.gov

Human serum paraoxonase 1 (PON1) is an esterase associated with high-density lipoprotein (HDL) that plays a role in protecting against atherosclerosis. mdpi.comdergipark.org.tr Inhibition of PON1 can have significant health implications. mdpi.com Studies have investigated the inhibitory effects of various compounds on PON1 activity. For instance, carbamates have been shown to reduce the arylesterase activity of PON1 through competitive, non-covalent interactions within the active site. mdpi.com The inhibition constants (Ki) for these interactions are in the millimolar range. mdpi.com Other studies have explored the inhibitory potential of flavonoids like naringenin, which was found to be a competitive inhibitor of PON1 with a Ki value of 14.5 µM. nih.gov The lipophilic nature of a compound appears to be an important factor in its potential to inhibit PON1. nih.gov Research on substrate analogs of paraoxon (B1678428) and phenyl acetate (B1210297) has also provided insights into the active site of PON1, showing that modifications to these parent compounds can convert them into inhibitors. nih.gov

While direct studies on this compound as a Janus kinase (JAK) inhibitor are not prominent, the broader class of pyridine-containing compounds has been extensively explored for this purpose. Various pyrazolopyrimidine and related heterocyclic derivatives have been patented as JAK inhibitors, indicating the potential of the pyridine scaffold in this area of drug discovery. google.com These inhibitors are being investigated for their therapeutic potential in various diseases, including cancer and inflammatory conditions. genome.jp

Interaction Studies of Pyridine Dicarboxylate Derivatives with Biological Macromolecules

Beyond enzyme inhibition, pyridine dicarboxylate derivatives have been studied for their ability to interact with other crucial biological macromolecules, most notably DNA.

DNA is a primary target for many therapeutic agents. cmjpublishers.com Pyridine-containing compounds have been investigated for their DNA binding properties. Studies on pyridine-4-carbohydrazide Schiff base derivatives have shown that these molecules can bind to the minor groove of DNA. cmjpublishers.com The binding constants (Kb) for these interactions were found to be in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, with negative Gibbs free energy values indicating spontaneous binding. cmjpublishers.com Similarly, hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives containing a pyridine moiety have been shown to bind to DNA through a combination of groove binding and partial intercalation. nih.gov Molecular docking studies have further elucidated these binding modes, suggesting that the pyrimidine groups can insert between DNA base pairs while the pyridine ring extends into the grooves. nih.gov These findings highlight the potential of pyridine derivatives as DNA-targeting agents. cmjpublishers.comnih.gov

Protein Interaction Analysis (e.g., Bovine Serum Albumin)

The study of interactions between small molecules and proteins is fundamental in pharmacology and biochemistry for understanding the pharmacokinetics and pharmacodynamics of a potential drug. nih.gov Bovine Serum Albumin (BSA) is a major transport protein in the bloodstream and is frequently used as a model protein to study these interactions due to its structural similarity to Human Serum Albumin. nih.gov Research into the interaction between pyridine derivatives and BSA has been conducted using various spectroscopic methods, including UV-Vis absorption and fluorescence spectroscopy. researchgate.net

These spectroscopic investigations can elucidate the mechanism of interaction. For instance, changes in the UV-Vis absorption spectrum of BSA upon the addition of a ligand can indicate the formation of a complex. mdpi.com Fluorescence quenching experiments are particularly valuable; BSA exhibits intrinsic fluorescence due to its tryptophan residues. nih.gov The quenching of this fluorescence by a ligand can provide information on the binding mechanism, which can be static (due to complex formation) or dynamic (due to collisional quenching). researchgate.net

From these studies, key parameters such as binding constants (K_b) and the number of binding sites can be determined. mdpi.com Thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS) changes, can also be calculated to identify the primary forces driving the interaction. Studies on various pyridine derivatives have shown that binding to BSA can be driven by forces such as van der Waals interactions and hydrogen bonding. researchgate.netmdpi.com

While specific detailed studies on the interaction of this compound with BSA are not extensively documented in the provided search results, the research on its parent compound, 2,5-Pyridinedicarboxylic acid, offers significant insight into its potential for specific protein interactions. A 2023 study identified 2,5-Pyridinedicarboxylic acid as a highly effective and selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various human diseases. nih.gov The study found that it blocks the D-DT-induced activation of the cell surface receptor CD74 with a 79-fold selectivity for D-DT over the related macrophage migration inhibitory factor (MIF). nih.gov Crystallographic analysis revealed that specific features of the D-DT active site are responsible for this high selectivity. nih.gov This highlights the potential of the pyridinedicarboxylic acid scaffold to engage in specific and functionally significant protein interactions.

Structure-Activity Relationship (SAR) Studies in Biologically Active this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. For derivatives of pyridinedicarboxylic acids, SAR studies have been instrumental in optimizing their potency and selectivity as enzyme inhibitors. nih.govacs.org

Research has particularly focused on derivatives of the closely related isomer, Pyridine-2,4-dicarboxylic acid (2,4-PDCA), as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes with diverse biological roles. nih.govacs.org For example, 2,4-PDCA itself is a known broad-spectrum inhibitor of these enzymes, and researchers have sought to create derivatives with improved selectivity for specific targets like Jumonji-C domain-containing protein 5 (JMJD5), which is implicated in various physiological processes. nih.govacs.org

Initial SAR studies on 3-substituted 2,4-PDCA derivatives revealed that modifications at this position could alter the selectivity profile. nih.gov Further investigations led to the synthesis of a series of 5-aminoalkyl-substituted 2,4-PDCA derivatives. nih.govacs.org These studies were aimed at exploring a pocket adjacent to the C5 position in the JMJD5 active site. The findings demonstrated that adding substituents at the C5 position could yield potent and selective JMJD5 inhibitors. acs.org

The general findings from these SAR studies indicate that:

Substituents on the pyridine ring are crucial for selectivity. While the parent pyridinedicarboxylic acid may show broad activity, specific substitutions can direct the molecule to a particular enzyme. nih.govacs.org

The nature of the substituent matters. For instance, 3-aminoalkyl-substituted 2,4-PDCA derivatives were found to inhibit JMJD5 more efficiently than 3-aminoaryl-substituted ones. nih.gov

Diester derivatives can act as prodrugs. Dimethyl ester derivatives, such as dimethyl 5-aminoalkyl-substituted 2,4-PDCA, are considered useful as prodrugs for cell-based experiments, as they are expected to enter cells more efficiently and then be converted to the active dicarboxylic acid form by cellular esterases. acs.org

The table below summarizes findings from SAR studies on 2,4-PDCA derivatives, illustrating how different substituents influence inhibitory activity against JMJD5.

| Compound/Derivative | Substitution Pattern | Target Enzyme | Observed Activity/Potency | Citation |

| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | Unsubstituted | JMJD5, AspH, KDM4E | Broad-spectrum inhibitor, inhibits JMJD5 and AspH with similar potency. | nih.gov |

| 3-Aminoaryl-substituted 2,4-PDCA derivatives | Aryl group at C3 | JMJD5 | Generally inefficient inhibitors (IC50 > 20 μM). | nih.gov |

| 3-Aminobenzyl-substituted 2,4-PDCA derivative | Benzyl group at C3 | JMJD5 | Moderate potency (IC50 ~ 17.9 μM). | nih.gov |

| 5-Aminoalkyl-substituted 2,4-PDCA derivatives | Aminoalkyl group at C5 | JMJD5 | Potent and selective inhibitors. | acs.org |

These SAR studies, although focused on the 2,4-isomer, provide a valuable framework for the potential design and optimization of biologically active derivatives of this compound for various therapeutic targets.

Coordination Chemistry and Metal Complexes of Pyridine 2,5 Dicarboxylate Ligands

Diethyl pyridine-2,5-dicarboxylate (B1236617) as a Ligand in Metal Complex Synthesis

Diethyl pyridine-2,5-dicarboxylate is the diethyl ester derivative of pyridine-2,5-dicarboxylic acid. While the parent acid is more commonly employed in coordination chemistry due to the versatile binding modes of its carboxylate groups, the ester form also functions as a ligand. The synthesis of this compound can be achieved through the esterification of 2,5-pyridinedicarboxylic acid with absolute ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid, followed by purification. prepchem.com

In metal complex synthesis, esters of pyridine (B92270) dicarboxylic acids, including isomers like pyridine-4,5-dicarboxylate esters, have been successfully used to create coordination compounds. For instance, copper(II) complexes have been synthesized by reacting a copper(II) salt with various pyridine-4,5-dicarboxylate esters. rsc.org In these cases, the ligand typically coordinates to the metal center in a bidentate fashion through the pyridine nitrogen atom and one of the carbonyl oxygen atoms of the ester groups. This demonstrates the capability of these ester derivatives to act as effective ligands in forming stable metal complexes.

Synthesis and Characterization of Transition Metal Complexes with Pyridine-2,5-dicarboxylate

Pyridine-2,5-dicarboxylic acid (H₂pydc) has garnered significant attention in coordination chemistry due to the strategic positioning of its carboxylate groups and the aromatic pyridine ring. nih.gov This arrangement allows for diverse coordination behaviors and facilitates the formation of supramolecular structures through intermolecular interactions. nih.gov The dianion, pyridine-2,5-dicarboxylate (pydc²⁻), typically coordinates to metal ions through the pyridine nitrogen atom and one or both carboxylate oxygen atoms, acting as a bidentate or tridentate ligand, and can also bridge multiple metal centers to form coordination polymers.

Several mononuclear and polynuclear Cobalt(II) complexes featuring the pyridine-2,5-dicarboxylate ligand have been synthesized and characterized. For example, a supramolecular complex, [Co(pydca)(ina)(H₂O)₃], where 'pydca' is pyridine-2,5-dicarboxylate and 'ina' is isonicotinamide, has been reported. In this structure, the Co(II) ion is coordinated by one bidentate pydca ligand, one isonicotinamide, and three aqua ligands, resulting in a distorted octahedral geometry. researchgate.net Another study describes the synthesis of [Co(pydc)(bipy)₂]·5H₂O, where the Co(II) ion is coordinated by the pyridine-2,5-dicarboxylate ligand and 2,2′-bipyridine (bipy). researchgate.net In some hydrothermally synthesized complexes, the pydc ligand bridges Co(II) ions, which are also coordinated to other ligands like 1,10-phenanthroline (B135089) and water molecules, forming intricate coordination polymers. researchgate.net

Table 1: Selected Cobalt(II)-Pyridine-2,5-dicarboxylate Complex

| Complex Formula | Coordination Geometry | Ligand Coordination | Reference |

| [Co(pydca)(ina)(H₂O)₃] | Distorted Octahedral | Bidentate pydca, monodentate isonicotinamide, three aqua ligands | researchgate.net |

Copper(II) complexes with pyridine-2,5-dicarboxylate have been extensively studied. Two square-pyramidal copper(II) complexes, [Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂O and [Cu(2,5-pydc)(2-ampy)(H₂O)]·H₂O, have been synthesized and characterized (where 2-aepy is 2-(aminoethyl)pyridine and 2-ampy is 2-(aminomethyl)pyridine). semanticscholar.org In the first complex, single-crystal X-ray diffraction revealed a mononuclear structure where the 2,5-pydc ligand is bidentate, coordinating to the Cu(II) ion through a carboxylate oxygen and the pyridine nitrogen. semanticscholar.org The remaining coordination sites are occupied by the bidentate 2-aepy ligand and a water molecule. semanticscholar.org Another reported complex, [Cu(pydc)(bipy)₂]·6H₂O, showcases a similar coordination pattern with bipyridine as the co-ligand. researchgate.net The versatility of the carboxylate groups in the pydc ligand allows them to coordinate in various modes, including monodentate, bidentate, and bridging, leading to a diverse range of structural possibilities. semanticscholar.org

Table 2: Selected Copper(II)-Pyridine-2,5-dicarboxylate Complexes

| Complex Formula | Geometry | pydc Coordination | Co-ligand | Reference |

| [Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂O | Square-Pyramidal | Bidentate (N, O) | 2-(aminoethyl)pyridine | semanticscholar.org |

| [Cu(2,5-pydc)(2-ampy)(H₂O)]·H₂O | Square-Pyramidal | Bidentate (N, O) | 2-(aminomethyl)pyridine | semanticscholar.org |

Zinc(II) complexes with pyridine-2,5-dicarboxylate often exhibit interesting structural features. A mononuclear complex, [Zn(pydc)(bipy)₂]·6H₂O, has been synthesized and characterized, demonstrating the coordination of the pydc ligand alongside bipyridine. researchgate.net In another instance, a two-dimensional network structure was formed in a complex where the Zn(II) ion has a distorted octahedral coordination geometry. researchgate.net It is bound to a pyridyl nitrogen atom from one ligand, a nitrogen and an oxygen atom from a bidentate pyridine-2,5-dicarboxylate ligand, and three oxygen atoms from water molecules. researchgate.net Furthermore, complexes using the N-oxide derivative of the ligand, pyridine-2,5-dicarboxylic acid N-oxide (H₂pydco), have been reported, such as [Zn(bpy)(Hpydco)₂] and [Zn(bpy)Cl(Hpydco)]·2H₂O. nih.govrsc.org In these discrete complexes, the pydco²⁻ ligand coordinates to the zinc center via the N-oxide oxygen and a carboxylate oxygen, forming a stable six-membered chelate ring. nih.govrsc.org

Table 3: Selected Zinc(II)-Pyridine-2,5-dicarboxylate Complex

| Complex Formula | Coordination Geometry | Key Structural Feature | Reference |

| [Zn(pydc)(bipy)₂]·6H₂O | Octahedral | Mononuclear complex with bipyridine co-ligands | researchgate.net |

| [Zn(bpy)(Hpydco)₂] | Not specified | Coordination via N-oxide and carboxylate oxygen | nih.govrsc.org |

Bismuth(III) ions have been used to create coordination polymers with pyridine-2,5-dicarboxylic acid. nih.gov Due to the coordinative flexibility of Bi(III), it can form complexes with varied and often high coordination numbers. nih.gov Research has focused on Bi(III) coordination polymers with isomeric pyridine-dicarboxylic acids, including the 2,5-isomer, which have shown potential for applications such as luminescence. nih.gov The structural analysis of these complexes reveals that the Bi(III) center's geometry can be influenced by the stereochemical activity of its lone pair of electrons, leading to either holodirected or hemidirected geometries. nih.gov

Nickel(II) complexes with pyridine-2,5-dicarboxylic acid have been synthesized, often incorporating co-ligands like 2,2′-bipyridine (bipy) and 1,10-phenanthroline (phen). researchgate.netplu.mxdntb.gov.ua The resulting complexes, such as [Ni(pydc)(bipy)₂]·7H₂O and [Ni(pydc)(phen)₂]·6.5H₂O, crystallize in the monoclinic system. researchgate.netplu.mx In these structures, the Ni(II) ion is typically in a distorted octahedral environment, coordinated by two bidentate bipy or phen ligands and one bidentate pydc dianion. researchgate.netplu.mx The pydc ligand coordinates through its pyridine nitrogen atom and an oxygen atom from the carboxyl group at the 2-position. researchgate.netplu.mx Another reported structure is [Ni(C₇H₃NO₄)(H₂O)₄]·2H₂O, obtained from the reaction of nickel nitrate (B79036) with the acid in water. researchgate.net Here, the Ni(II) ion is six-coordinate, bonded to the nitrogen and an oxygen from the pydc ligand, and four water molecules, again forming a distorted octahedral geometry. researchgate.net

Table 4: Selected Nickel(II)-Pyridine-2,5-dicarboxylate Complexes

| Complex Formula | Crystal System | Ni(II) Coordination Environment | Reference |

| [Ni(pydc)(bipy)₂]·7H₂O | Monoclinic | Distorted Octahedral | researchgate.netplu.mx |

| [Ni(pydc)(phen)₂]·6.5H₂O | Monoclinic | Distorted Octahedral | researchgate.netplu.mx |

| [Ni(C₇H₃NO₄)(H₂O)₄]·2H₂O | Not specified | Distorted Octahedral | researchgate.net |

Lanthanide(III) Complexes

The synthesis and characterization of lanthanide(III) complexes with pyridine-2,5-dicarboxylate ligands have been explored, primarily focusing on the dicarboxylic acid itself. These complexes are of interest for their potential luminescent and magnetic properties. Research on lanthanide complexes directly involving This compound is limited. However, studies on closely related isomers such as diethyl pyridine-2,6-dicarboxylate (B1240393) suggest that the ester can act as a building block for mononuclear helical lanthanide complexes. epfl.ch

In many instances, the synthesis of lanthanide coordination polymers using pyridine-2,5-dicarboxylic acid is achieved through solvothermal methods. nih.govrsc.org These reactions often result in the formation of one-, two-, or three-dimensional frameworks where the lanthanide ions are bridged by the deprotonated pyridine-2,5-dicarboxylate ligands. A new lanthanide coordination polymer, {[Pr2(pydc)(phth)2(H2O)3]·H2O}n (where pydc2− = pyridine-2,5-dicarboxylate), showcases a novel coordination mode of the pydc2− ligand. nih.gov The structural diversity observed in these lanthanide complexes is often attributed to the lanthanide contraction effect. rsc.org

While direct synthesis with this compound is not extensively documented, it is plausible that the ester could serve as a precursor, undergoing hydrolysis under synthetic conditions to yield the corresponding dicarboxylate which then coordinates to the lanthanide ion.

Structural Elucidation of Pyridine-2,5-dicarboxylate Metal Complexes

For instance, the structures of various coordination polymers constructed from pyridine-2,4,6-tricarboxylic acid and different metal ions, including lanthanides, have been determined by X-ray crystallography. rsc.org These studies reveal diverse dimensionalities and coordination environments depending on the metal ion and reaction conditions. Similarly, the structures of lanthanide coordination polymers with pyridine-3,5-dicarboxylic acid have been elucidated, showing a range from one-dimensional chains to three-dimensional supramolecular structures. rsc.org

Biological Activities of Pyridine-2,5-dicarboxylate Metal Complexes

The biological activities of metal complexes are an area of intense research, with many compounds being investigated for their therapeutic potential. While there is a body of research on the biological activities of metal complexes with various pyridine-dicarboxylic acid ligands, specific studies on complexes of This compound are scarce. The following sections summarize the findings for closely related compounds.

Antimicrobial Properties of Metal Complexes

Metal complexes of pyridine-dicarboxylic acids have shown promising antimicrobial activity. For example, mononuclear complexes of Co(II), Ni(II), Zn(II), and Cd(II) with pyridine-2,6-dicarboxylic acid (dipicolinic acid) have been found to be effective antimicrobial agents, with their activity being higher than that of the free ligand. ajol.info Similarly, copper(II) and chromium(III) complexes of pyridine-2,6-dicarboxylic acid have demonstrated stronger antibacterial activity than the ligand itself against both Gram-positive and Gram-negative bacteria. figshare.comresearchgate.net The antimicrobial effect of pyridine-2,6-dithiocarboxylic acid, a metal chelator, has also been investigated, with its toxicity being influenced by the presence of metal ions like Fe(III), Co(III), Cu(II), and Zn(II). nih.gov

A study on zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate showed moderate activity against Candida strains. mdpi.com Generally, the chelation of the metal ion to the ligand is believed to enhance the antimicrobial activity. nih.gov

Cytotoxic Effects of Metal Complexes

Research into the cytotoxic effects of metal complexes with pyridine-dicarboxylate ligands is an active field. However, specific data on the cytotoxic effects of metal complexes of This compound are not available in the reviewed scientific literature. Studies on related compounds, such as zinc(II) complexes of dimethyl 2,2′-bipyridine-4,5-dicarboxylate, have been evaluated for their cytotoxicity on normal human lung fibroblast cell lines. mdpi.com

Anti-biofilm Activity

Biofilms are a major concern in various medical and industrial settings, and metal complexes are being explored as potential anti-biofilm agents. nih.gov The anti-biofilm activity of metal complexes often stems from their ability to interfere with microbial adhesion, quorum sensing, or the integrity of the biofilm matrix. researchgate.net

For instance, zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate have been evaluated for their ability to inhibit biofilm formation in Candida albicans. One of the complexes showed moderate inhibition, while the other exhibited lower activity. mdpi.com Metal complexes incorporating ligands like 1,10-phenanthroline have also demonstrated significant anti-biofilm activity against clinical isolates of Pseudomonas aeruginosa. nih.gov While these findings are for related systems, they highlight the potential of metal complexes of pyridine-carboxylate derivatives in combating biofilms. Direct studies on the anti-biofilm properties of This compound metal complexes are needed to ascertain their efficacy.

Metal-Organic Frameworks (MOFs) Derived from Pyridine-2,5-dicarboxylic Acid

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridine-2,5-dicarboxylic acid is a suitable ligand for the construction of MOFs due to its rigidity and the presence of multiple coordination sites.

Several MOFs have been synthesized using pyridine-2,5-dicarboxylic acid with various transition metals and lanthanides. For example, MOFs based on pyridine-2,3-dicarboxylic acid have been synthesized and their structures and photoluminescence properties investigated. rsc.org The synthesis of MOFs from pyridine-dicarboxylic acid linkers often results in diverse and sometimes novel network topologies. rsc.org

Although direct synthesis of MOFs from This compound is not commonly reported, it is often used as a starting material. In such cases, the ester groups are typically hydrolyzed to the corresponding carboxylic acid in situ during the solvothermal synthesis of the MOF. This approach has been utilized in the synthesis of various coordination polymers and MOFs.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of Diethyl pyridine-2,5-dicarboxylate (B1236617) Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as Diethyl pyridine-2,5-dicarboxylate, and a macromolecular target, typically a protein or enzyme. These studies are fundamental in drug discovery and materials science.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar pyridine (B92270) derivatives provides a framework for understanding its potential interactions. For instance, molecular docking has been successfully applied to various dihydropyridine (B1217469) and pyridine derivatives to evaluate their potential as therapeutic agents. nih.govnih.gov These studies often aim to identify key binding modes and interactions that govern the biological activity of the compounds.

Key Interaction Mechanisms:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate groups can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. researchgate.net

Hydrophobic Interactions: The ethyl groups of the molecule can form hydrophobic interactions with nonpolar pockets within a target protein.

Docking studies on related pyridine-2,6-diaryl-substituted derivatives have been used to evaluate their inhibitory potential against cancer targets like the kinesin Eg5 protein. nih.gov Such studies calculate the binding affinity (often expressed as free energy of binding) and identify specific amino acid residues involved in the interaction, such as GLU116 and GLY117. nih.gov Similar methodologies could be applied to this compound to explore its potential interactions with various biological targets.

Table 1: Potential Molecular Interactions of this compound in Docking Studies

| Interaction Type | Potential Interacting Group on Compound | Example Protein Residue |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Ester Carbonyl Oxygen | Serine, Threonine, Tyrosine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Ethyl Chains | Leucine, Isoleucine, Valine, Alanine |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. It provides detailed insights into molecular properties that are often difficult to measure experimentally.

Studies on the parent molecule, 2,5-pyridinedicarboxylic acid, have utilized DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to compute the optimized molecular geometry and vibrational frequencies. researchgate.net These calculations help in making unambiguous assignments of vibrational spectra (FTIR and FT-Raman). researchgate.net The results from such studies, like calculated bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional picture of the molecule's ground state.

For this compound, DFT calculations can be used to determine key electronic properties:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom and ester oxygens are expected to be electron-rich sites, while the pyridine ring protons and carbonyl carbons would be electron-poor.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

Table 2: Theoretical Parameters from DFT Calculations and Their Significance

| Parameter | Significance |

| Optimized Geometry | Provides precise bond lengths and angles in the lowest energy conformation. |

| Vibrational Frequencies | Predicts infrared and Raman spectral peaks for structural confirmation. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates electronic excitability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps sites for electrophilic and nucleophilic attack. |

In Silico Screening for Bioactive this compound Derivatives

In silico screening involves using computational methods to search large databases of virtual compounds for molecules that are likely to have a desired biological activity. This approach significantly accelerates the initial stages of drug discovery by prioritizing which compounds to synthesize and test in the lab.

Derivatives of this compound can be computationally designed and screened for various activities. For example, screening of dihydropyridine libraries has identified compounds with potent antioxidant and metal-chelating properties. nih.gov The process typically involves:

Library Generation: Creating a virtual library of this compound derivatives by computationally adding different functional groups at various positions on the pyridine ring.

Target Selection: Choosing a specific protein target associated with a disease. For instance, related pyridine-2,4-dicarboxylate derivatives have been shown to inhibit 2OG oxygenases.

High-Throughput Virtual Screening (HTVS): Docking the entire virtual library against the selected target to predict binding affinities.

ADMET Prediction: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-scoring "hits" to assess their drug-likeness. nih.gov

This screening process can identify promising derivatives for further experimental investigation. For example, in silico studies on related structures have successfully predicted their potential as anticancer agents by targeting proteins like kinesin Eg5. nih.gov

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states that are often impossible to observe experimentally. mdpi.com

For reactions involving pyridine dicarboxylates, computational analysis can map the entire energy profile of a reaction pathway. For instance, the synthesis of a related isomer, Diethyl pyridine-2,3-dicarboxylate, can be achieved through a one-pot cyclization reaction. google.com A computational study of this reaction could:

Identify Intermediates: Determine the structure of any short-lived intermediates, such as zwitterions or cycloadducts.

Calculate Activation Energies: Compute the energy barriers for each step of the reaction, which helps in understanding the reaction kinetics and identifying the rate-determining step.

Elucidate the Role of Catalysts: Model how a catalyst, such as pyridine in certain reactions, interacts with reactants to lower the activation energy. organic-chemistry.org A study on the reaction of dimethyl acetylenedicarboxylate (B1228247) showed the formation of a 1,4-dipolar intermediate with pyridine, which then reacts with other molecules. organic-chemistry.org

By understanding these mechanistic details, reaction conditions such as temperature, solvent, and catalyst can be optimized to improve product yield and selectivity. mdpi.com

Advanced Analytical Characterization Techniques for Diethyl Pyridine 2,5 Dicarboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Diethyl pyridine-2,5-dicarboxylate (B1236617). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule. For Diethyl pyridine-2,5-dicarboxylate, the ¹H NMR spectrum, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the protons on the pyridine (B92270) ring and those on the two ethyl ester groups. The aromatic protons on the pyridine ring appear as multiplets in the downfield region (δ 8.0-9.5 ppm) due to the electron-withdrawing effect of the nitrogen atom and the carboxyl groups. The methylene (B1212753) protons (-CH₂-) of the ethyl groups show up as quartets, and the methyl protons (-CH₃) appear as triplets, with their chemical shifts and coupling constants providing definitive evidence of the ester functionalities. prepchem.comchemicalbook.com

¹³C NMR (Carbon-13 NMR): This method provides a count of the unique carbon atoms in the molecule. The ¹³C NMR spectrum of this compound complements the ¹H NMR data by showing signals for the carbonyl carbons of the ester groups, the carbons of the pyridine ring, and the carbons of the ethyl groups, each in their characteristic chemical shift ranges. acs.org This confirms the carbon skeleton of the molecule.

Interactive Data Table: ¹H NMR Data for this compound in CDCl₃ prepchem.comchemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' | 9.33 | d | 2.5 |

| H-4' | 8.47 | dd | 8.0, 2.5 |

| H-3' | 8.17 | d | 8.0 |

| -CO₂CH₂CH₃ | 4.62, 4.55 | 2 q | 7.5 |

| -CO₂CH₂CH₃ | 1.50, 1.47 | 2 t | 7.5 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. prepchem.com

A strong absorption band is typically observed in the region of 1710-1730 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester groups. prepchem.com The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations within the aromatic region (around 1600 cm⁻¹). prepchem.com Additionally, C-O stretching vibrations from the ester linkages and C-H stretching from the ethyl groups and the pyridine ring are also visible in the spectrum.